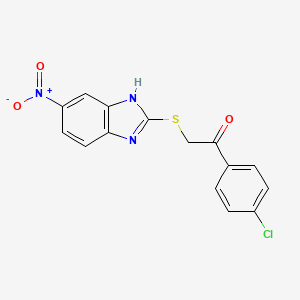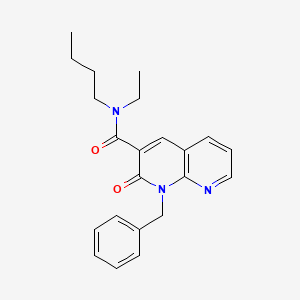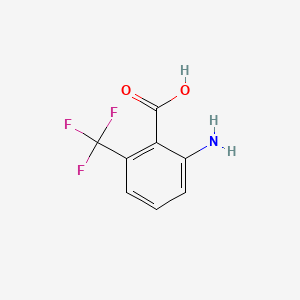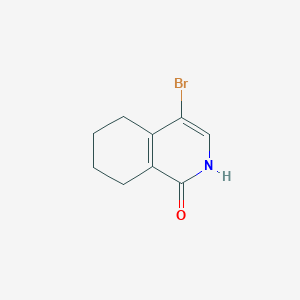
N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, also known as PTTN, is a chemical compound that has been synthesized for the purpose of scientific research. This compound has been found to have potential applications in various fields of study, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
NNMT and Cancer Metabolism
NNMT has been studied for its overexpression in various human cancers. It contributes to tumorigenesis by affecting the methylation potential of cancer cells. This enzyme consumes methyl units from S-adenosyl methionine, resulting in a stable metabolic product, 1-methylnicotinamide. The altered epigenetic state of NNMT-expressing cancer cells is characterized by hypomethylated histones and heightened expression of pro-tumorigenic gene products, establishing a mechanistic link between metabolic enzyme deregulation and changes in the methylation landscape of cancer cells (Ulanovskaya, Zuhl, & Cravatt, 2013).
NNMT Inhibition and Metabolic Disorders
Research on NNMT inhibition has shown promise for treating metabolic disorders. Small molecule inhibitors of NNMT can significantly impact metabolic diseases characterized by abnormal NNMT activity. The development of these inhibitors directs future design for treating conditions such as obesity and diabetes by targeting NNMT's metabolic regulation functions (Neelakantan et al., 2017).
Role of NNMT in Liver and Adipose Tissue
NNMT plays a significant role in hepatic and adipose tissue metabolism. Its expression in the liver is highly variable and correlates with metabolic parameters in mice and humans. Suppression of hepatic NNMT expression alters glucose and cholesterol metabolism. This indicates NNMT's involvement in regulating nutrient metabolism through its metabolic products, which has implications for metabolic disease therapy (Hong et al., 2015).
NNMT's Broader Biological Functions
Beyond its role in disease, NNMT's function extends to the regulation of multiple metabolic pathways through the consumption of methyl donors and generation of metabolites. This expanded role includes implications in adipose and liver tissues as well as in cancer cells, highlighting potential avenues for therapeutic intervention beyond merely clearing excess vitamin B3 (Pissios, 2017).
properties
IUPAC Name |
2-(oxolan-3-yloxy)-N-[(1-phenyltetrazol-5-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O3/c25-17(15-7-4-9-19-18(15)27-14-8-10-26-12-14)20-11-16-21-22-23-24(16)13-5-2-1-3-6-13/h1-7,9,14H,8,10-12H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCBVEFBVAEGFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=CC=N2)C(=O)NCC3=NN=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({[3,3'-bithiophene]-5-yl}methyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2823524.png)



![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B2823528.png)
![6-(4-chlorophenyl)-1-phenylpyrazolo[3,4-d][1,3]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2823529.png)
![(4-butoxyphenyl)(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2823533.png)




![1-[(3-Chloro-4-methoxyphenyl)sulfonyl]-4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B2823539.png)

![1-(4-methoxybenzo[d]thiazol-2-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-3-carboxamide](/img/structure/B2823545.png)